(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide
CAS No.:
Cat. No.: VC16579123
Molecular Formula: C30H48N4O16
Molecular Weight: 720.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48N4O16 |
|---|---|
| Molecular Weight | 720.7 g/mol |
| IUPAC Name | (E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
| Standard InChI | InChI=1S/C30H48N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6,11,13-15,18-29,35,37,40-45H,5,7-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15?,18?,19-,20?,21+,22+,23-,24+,25?,26+,27+,28+,29?/m0/s1 |
| Standard InChI Key | VFVPUOZOQGGMBI-QBFZNVHHSA-N |
| Isomeric SMILES | CC(C)C/C=C/C(=O)N[C@H]1[C@@H](C([C@@H](OC1O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@@H](C([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O)O |
| Canonical SMILES | CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O)O |
Introduction
Structural Elucidation and Stereochemical Features
Core Architecture
The compound’s backbone consists of two pyranose rings (oxan derivatives) linked via glycosidic bonds. The first pyranose unit at position (3S,4S,6S) contains a 3-acetamido group, 4,5-dihydroxy substitutions, and a hydroxymethyl side chain, resembling N-acetylglucosamine (GlcNAc) derivatives observed in glycoproteins . The second pyranose ring is tethered to a hydroxyethyl group, which further connects to a dihydroxyoxolan (tetrahydrofuran) ring bearing a 2,4-dioxo-1,3-diazinan-1-yl group—a structural analog of uracil . The enamide group ((E)-5-methylhex-2-enamide) introduces a hydrophobic, conformationally rigid tail with a trans double bond, likely influencing membrane interactions or protein binding.
Stereochemical Complexity
Stereochemical descriptors (3S,4S,6S and 2R,4R,5S) indicate a highly chiral framework. The β-configuration of glycosidic bonds, inferred from the (1→6) linkages in analogous trisaccharides , suggests resistance to enzymatic hydrolysis compared to α-linked sugars. The uracil-like moiety’s (2R,3R,5R) configuration may facilitate base-pairing interactions akin to nucleic acids, though its covalent attachment to a carbohydrate scaffold distinguishes it from free nucleotides.
Biosynthetic and Synthetic Pathways
Enzymatic Assembly
Glycosyltransferases, such as the β-1,2-glucan-associated enzyme characterized by Nakajima et al. , likely catalyze the formation of glycosidic bonds between pyranose units. The acetamido group’s incorporation may involve N-acetyltransferases, while the dihydroxyoxolan ring’s synthesis could derive from cyclization of a polyol precursor. The enamide group’s origin remains speculative but may involve amidation of a preformed unsaturated acid with a glycosylated amine.
Physicochemical Properties
Solubility and Stability
The compound’s hydrophilicity derives from its carbohydrate and hydroxyl-rich regions, while the enamide tail confers lipophilicity. Predicted logP values (estimated via fragment-based methods) range from -1.5 to 0.2, indicating moderate membrane permeability. The uracil moiety may undergo hydrolysis under acidic conditions, necessitating stabilization strategies for pharmaceutical applications.
Spectroscopic Signatures
-
NMR: Expected resonances include δ 5.2–5.6 ppm (enamide vinyl protons), δ 2.0 ppm (acetamido methyl), and δ 4.8–5.5 ppm (anomeric protons of pyranose rings).
-
MS: High-resolution ESI-MS would show a molecular ion peak at m/z ~950–980 [M+H]⁺, with fragmentation patterns revealing carbohydrate and heterocyclic subunits.
Biological Interactions and Mechanisms
Glycan-Mediated Recognition
The GlcNAc-containing pyranose may engage lectins or immune receptors, similar to microbial glycans that modulate host-pathogen interactions . The dihydroxyoxolan-uracil unit could mimic RNA components, potentially interfering with viral polymerases or spliceosomes.
Enamide Pharmacophore
Enamides are known to inhibit proteases and kinases via Michael addition or hydrogen bonding. The (E)-configuration optimizes spatial alignment with catalytic pockets, as seen in covalent inhibitors like bortezomib.
Putative Targets
-
Glycosidases: Competitive inhibition via transition-state mimicry.
-
Uracil-DNA Glycosylase: Interference with DNA repair mechanisms.
-
Lipid Bilayers: Modulation of membrane fluidity due to amphiphilic structure.
Future Research Directions
-
Total Synthesis: Develop modular routes to enable structure-activity relationship studies.
-
Target Deconvolution: Use affinity chromatography or CRISPR screening to identify binding partners.
-
Formulation Science: Engineer nano-carriers to enhance bioavailability of the hydrophilic-lipophilic hybrid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume